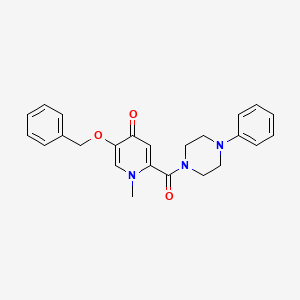

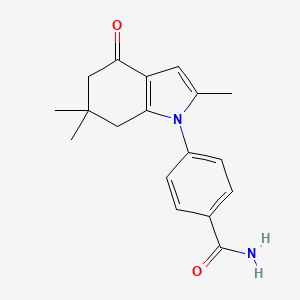

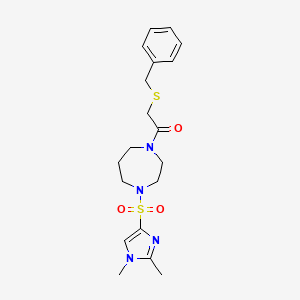

4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The closest compound I found is "3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid" . It has a molecular weight of 297.35 . and 95% .

Molecular Structure Analysis

The InChI code for the related compound is1S/C18H19NO3/c1-11-7-14-15 (9-18 (2,3)10-16 (14)20)19 (11)13-6-4-5-12 (8-13)17 (21)22/h4-8H,9-10H2,1-3H3, (H,21,22) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The related compound has a storage temperature of 28°C . No other physical or chemical properties were found.Scientific Research Applications

Catalysis and Synthesis

In a study by Jiang and Yan (2016), indium chloride was used as a Lewis acid catalyst in the synthesis of functionalized 2-((oxoindolin-3-yl)-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamides. This process, conducted in acetonitrile, is significant for the synthesis of complex organic compounds.

Anticancer and Antimicrobial Applications

Some derivatives of 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide exhibit potential anticancer and antimicrobial properties. Yılmaz et al. (2015) reported the synthesis of indapamide derivatives with proapoptotic activity against melanoma cell lines. Similarly, Kumar et al. (2012) studied N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides for their in vitro antibacterial and antifungal activities, demonstrating their potential as novel antimicrobial agents.

Enzyme Inhibition

Compounds containing 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide structures have been shown to act as enzyme inhibitors. For instance, Abbasi et al. (2019) synthesized bi-heterocyclic benzamides which inhibited alkaline phosphatase, indicating potential applications in bone and teeth calcification.

Crystallographic Studies

Crystal and molecular structures of derivatives like those mentioned in Rajalakshmi et al. (2001) provide insights into the structural basis for their biological activity. These studies are crucial for understanding how these compounds interact with biological targets.

Stereoselective Synthesis

Stereoselective synthesis of these compounds, as explored by Caliskan et al. (2015), is important for the pharmaceutical industry, where the chirality of a compound can significantly affect its biological activity.

Design and Synthesis for Specific Targets

Targeted synthesis of these compounds for specific biological activities is another significant application. For instance, Wang et al. (2008) focused on the design and synthesis of derivatives as cardiotonic agents.

Green Chemistry Applications

The use of ultrasound-assisted synthesis methods, as seen in Nimbalkar et al. (2018), represents an application of green chemistry principles in the synthesis of these compounds, highlighting the importance of sustainable methods in pharmaceutical research.

Heat Shock Protein Inhibitors

Novel classes of heat shock protein inhibitors, as developed by Huang et al. (2009), include derivatives of 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide. These compounds have shown potent antiproliferative activity and are currently in clinical trials.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological responses .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been reported to exhibit a broad spectrum of biological activities .

properties

IUPAC Name |

4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-11-8-14-15(9-18(2,3)10-16(14)21)20(11)13-6-4-12(5-7-13)17(19)22/h4-8H,9-10H2,1-3H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGDKWPNFSCGSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)N)CC(CC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B2461125.png)

![4-({[2-(4-Isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2461126.png)

![8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2461127.png)

![N-(2,4-difluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2461130.png)

![2-Amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2461132.png)

![3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2461136.png)